molecular formula C7H10BrN3 B12983301 (S)-1-(5-Bromopyridin-2-yl)ethane-1,2-diamine

(S)-1-(5-Bromopyridin-2-yl)ethane-1,2-diamine

Cat. No.: B12983301
M. Wt: 216.08 g/mol
InChI Key: SIRDLECDOLOJBF-LURJTMIESA-N
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Description

(S)-1-(5-Bromopyridin-2-yl)ethane-1,2-diamine is an organic compound that features a brominated pyridine ring attached to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromopyridin-2-yl)ethane-1,2-diamine typically involves the bromination of a pyridine derivative followed by the introduction of the ethane-1,2-diamine group. One possible route is:

    Bromination: Starting with 2-ethylpyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.

    Amination: The brominated intermediate can then undergo nucleophilic substitution with ethane-1,2-diamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the bromine atom to a hydrogen atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiols, amines, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the amine groups.

    Reduction: De-brominated product.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a ligand in the study of enzyme interactions or receptor binding.

    Medicine: Potential use in drug development, particularly in the design of inhibitors or modulators of biological pathways.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromopyridin-2-yl)ethane-1,2-diamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the amine groups could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(5-Chloropyridin-2-yl)ethane-1,2-diamine: Similar structure with a chlorine atom instead of bromine.

    (S)-1-(5-Fluoropyridin-2-yl)ethane-1,2-diamine: Similar structure with a fluorine atom instead of bromine.

    (S)-1-(5-Iodopyridin-2-yl)ethane-1,2-diamine: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (S)-1-(5-Bromopyridin-2-yl)ethane-1,2-diamine can impart unique reactivity and binding properties compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

(1S)-1-(5-bromopyridin-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C7H10BrN3/c8-5-1-2-7(11-4-5)6(10)3-9/h1-2,4,6H,3,9-10H2/t6-/m0/s1

InChI Key

SIRDLECDOLOJBF-LURJTMIESA-N

Isomeric SMILES

C1=CC(=NC=C1Br)[C@H](CN)N

Canonical SMILES

C1=CC(=NC=C1Br)C(CN)N

Origin of Product

United States

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